molecular formula C22H25F2N4O3Cl B601136 Gefitinib 3,4-Difluoro Impurity HCl CAS No. 184475-68-1

Gefitinib 3,4-Difluoro Impurity HCl

カタログ番号: B601136
CAS番号: 184475-68-1
分子量: 466.92
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gefitinib 3,4-Difluoro Impurity Hydrochloride is a chemical compound used primarily as a reference standard in pharmaceutical research. It is a derivative of gefitinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The chemical name for this compound is N-(3,4-Difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine hydrochloride .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Gefitinib 3,4-Difluoro Impurity Hydrochloride involves multiple steps, starting with the preparation of the quinazoline core structure. The key steps include:

    Formation of the quinazoline core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3,4-difluorophenyl group: This step involves the substitution reaction where the difluorophenyl group is introduced to the quinazoline core.

    Attachment of the morpholinopropoxy group: This is done through a nucleophilic substitution reaction, where the morpholinopropoxy group is attached to the quinazoline core.

    Methoxylation: The methoxy group is introduced through a methylation reaction.

Industrial Production Methods: Industrial production of Gefitinib 3,4-Difluoro Impurity Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

    Oxidation: Gefitinib 3,4-Difluoro Impurity Hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, where different functional groups can be introduced or replaced.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide, potassium permanganate.

    Reducing agents: Such as sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents.

Major Products:

科学的研究の応用

Role in Pharmaceutical Development

Impurity Profiling
In the pharmaceutical industry, the characterization of impurities is critical for ensuring drug safety and efficacy. Gefitinib 3,4-Difluoro Impurity HCl is studied extensively to understand its impact on the overall quality of gefitinib formulations. Regulatory bodies like the FDA require detailed impurity profiles for drug approval, making compounds like this impurity essential for compliance with Good Manufacturing Practices (GMP) .

Stability Studies
Stability studies involving gefitinib formulations often assess the degradation pathways influenced by various impurities, including this compound. Understanding how this impurity affects the stability of gefitinib can lead to improved formulation strategies that enhance shelf life and therapeutic effectiveness .

Research Applications

Mechanistic Studies in Cancer Research
this compound has been utilized in mechanistic studies to explore its effects on EGFR signaling pathways. Research indicates that impurities can influence drug action and resistance mechanisms in cancer cells. For instance, studies have shown that certain impurities can alter the binding affinity of gefitinib to its target EGFR, potentially leading to variations in therapeutic outcomes .

Development of PROTACs
Recent advancements have seen the integration of gefitinib derivatives into targeted protein degradation strategies. Gefitinib-based PROTACs (Proteolysis Targeting Chimeras) have been developed to selectively degrade mutant forms of EGFR associated with resistance to standard therapies. The incorporation of this compound into these novel compounds has been explored for enhancing their efficacy against resistant cancer cell lines .

Case Studies and Clinical Trials

Combination Therapy Trials
A notable clinical trial investigated the efficacy of gefitinib combined with bevacizumab as a first-line treatment for advanced NSCLC. The study highlighted how impurities like this compound could potentially affect patient responses due to their influence on drug metabolism and pharmacokinetics .

  • Study Overview:
    • Participants: 42 patients with EGFR mutations.
    • Treatment: Gefitinib (250 mg/d) plus bevacizumab (15 mg/kg every three weeks).
    • Results: Objective response rate was 73.8%, with a median progression-free survival (PFS) of 14.4 months .

作用機序

Gefitinib 3,4-Difluoro Impurity Hydrochloride, being a derivative of gefitinib, shares a similar mechanism of action. It inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the adenosine triphosphate (ATP)-binding site of the enzyme. This inhibition prevents the phosphorylation of tyrosine residues on the EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival. This mechanism is particularly effective in cancer cells that overexpress EGFR .

類似化合物との比較

Gefitinib 3,4-Difluoro Impurity Hydrochloride can be compared with other similar compounds such as:

    Gefitinib: The parent compound, used as a tyrosine kinase inhibitor in cancer treatment.

    Erlotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.

Uniqueness: Gefitinib 3,4-Difluoro Impurity Hydrochloride is unique due to the presence of the 3,4-difluorophenyl group, which distinguishes it from other impurities and analogs. This structural difference can influence its reactivity and interaction with biological targets .

生物活性

Gefitinib 3,4-Difluoro Impurity HCl is a derivative of gefitinib, a well-known tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, and relevant case studies.

Molecular Structure and Composition:

  • Chemical Name: N-(3,4-Difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine hydrochloride
  • Molecular Formula: C22H24F2N4O3·2 HCl
  • Molecular Weight: 430.46 g/mol

Gefitinib functions by selectively inhibiting the EGFR tyrosine kinase, which plays a crucial role in the signaling pathways that regulate cell proliferation and survival. The inhibition occurs through competitive binding to the ATP-binding site of the receptor, preventing its phosphorylation and subsequent activation of downstream signaling pathways such as the MAPK and PI3K-AKT pathways .

Pharmacokinetics

The pharmacokinetic profile of gefitinib indicates:

  • Absorption: Slow absorption with a mean bioavailability of approximately 60%.
  • Peak Plasma Levels: Achieved within 3 to 7 hours post-administration.
  • Half-Life: Approximately 48 hours.
  • Metabolism: Primarily metabolized by CYP3A4 in the liver.
  • Elimination: Mainly through feces (86%), with renal excretion accounting for less than 4% .

In Vitro Studies

Research has demonstrated that gefitinib derivatives exhibit anti-proliferative activity against various NSCLC cell lines. For instance, studies indicated that gefitinib has an IC50 (half maximal inhibitory concentration) ranging from 14.62 μM to 20.56 μM against different cancer cell lines, suggesting moderate potency .

Clinical Case Studies

  • Efficacy in NSCLC Patients:
    A study conducted in Vietnam evaluated gefitinib's effectiveness as a first-line treatment for advanced NSCLC. The overall response rate (ORR) was reported at 59.2%, with a disease control rate (DCR) of 95.8% after three months of treatment. The median progression-free survival (PFS) was noted at 14.5 months .
  • Comparison with Other Therapies:
    In a comparative analysis involving multiple clinical trials, gefitinib demonstrated similar efficacy to erlotinib in NSCLC patients, with comparable toxicity profiles. Both drugs showed significant improvements in ORR among patients harboring EGFR mutations .

Toxicity and Side Effects

Common adverse effects associated with gefitinib include:

  • Rash and acne (41.7% incidence)
  • Diarrhea
  • Anorexia
  • Transaminitis (elevated liver enzymes)
    These adverse events predominantly fall within grades 1 and 2 on the Common Terminology Criteria for Adverse Events (CTCAE) scale .

Data Table: Summary of Key Findings

Study/TrialSample SizeORR (%)DCR (%)Median PFS (months)Common Toxicities
Vietnamese Study12059.295.814.5Rash, diarrhea
IPASS TrialN/A71.2N/AN/ARash, fatigue
NEJ002 TrialN/A73.7N/AN/ARash, anorexia

特性

CAS番号

184475-68-1

分子式

C22H25F2N4O3Cl

分子量

466.92

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。